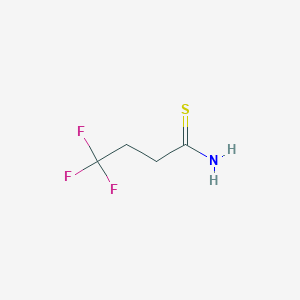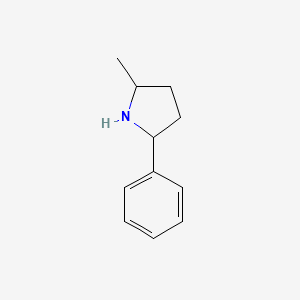
2-Methyl-5-phenylpyrrolidine
Vue d'ensemble
Description
2-Methyl-5-phenylpyrrolidine is a chemical compound with the molecular formula C11H15N. It is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The use of microwave-assisted organic synthesis (MAOS) has been reported to increase synthetic efficiency .Molecular Structure Analysis
The pyrrolidine ring in this compound is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives, including this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if the pyrrolidine ring is preformed .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of compounds related to 2-Methyl-5-phenylpyrrolidine, like (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine, is achieved via the double reduction of cyclic sulfonamide precursors. These precursors are prepared using the stereoselective intramolecular Heck reaction, representing an efficient method for constructing such molecules (Evans, 2007).
Catalysis and Enantiocontrol
- The compound (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine has been identified as a highly efficient chiral ligand for Cu(II)-catalyzed Henry reactions, demonstrating excellent yields and superb levels of enantiocontrol with a wide range of aldehydes (Scharnagel et al., 2014).
Functionalization of sp3 C-H Bonds
- Research on the arylation of N-phenylpyrrolidine led to the development of a method for direct and selective arylation of sp3 C-H bonds without the need for a directing group, using ruthenium-based catalysts. This method was also applicable to other pyrrolidines like N-methyl- and N-benzylpyrrolidine (Sezen & Sames, 2005).
Antibacterial Activity
- Structure-activity relationship studies of carbapenems with the trans-(3S,5R)-5-phenylpyrrolidin-3-ylthio side-chain showed enhanced antibacterial activity against MRSA and Pseudomonas aeruginosa strains, with the basicity of substituents at the 4-position of the phenyl ring contributing significantly to this activity (Sato et al., 2002).
Bromodomain Inhibition
- N-Methylpyrrolidone and its 4-phenyl substituted analogue, 1-methyl-4-phenylpyrrolidin-2-one, have been used in the development of bromodomain inhibitors. Aryl substitution reactions have led to structurally complex, chiral compounds with improved affinity as inhibitors of bromodomain-containing protein 4 (Hilton-Proctor et al., 2020).
Antimicrobial and Antitumor Activity
- Microwave-assisted synthesis of compounds like (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one has shown potential in antitumor and antimicrobial applications. This method yields products with significant purity and eco-friendly reaction conditions (Azmy et al., 2018).
Antipsychotic Potential
- 2-Phenylpyrroles, as conformationally restricted analogues of certain benzamides and butyrophenones, have been synthesized and investigated for their dopamine antagonistic activity. This research points towards the potential use of these compounds in antipsychotic treatments (van Wijngaarden et al., 1987).
Mécanisme D'action
While the exact mechanism of action of 2-Methyl-5-phenylpyrrolidine is not clear, pyrrolidine derivatives have been shown to act as norepinephrine and dopamine reuptake inhibitors (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .
Orientations Futures
The pyrrolidine ring, a key feature of 2-Methyl-5-phenylpyrrolidine, is widely used by medicinal chemists to design new compounds for the treatment of human diseases . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring .
Propriétés
IUPAC Name |
2-methyl-5-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUSZADPSPPGFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



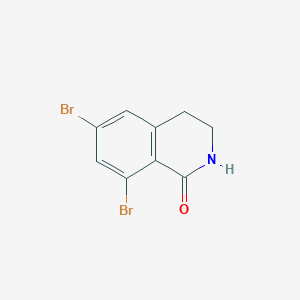
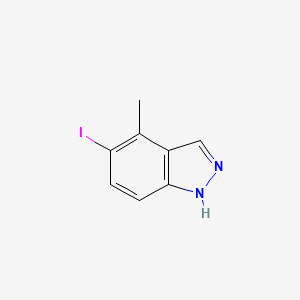
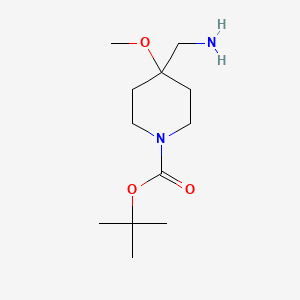
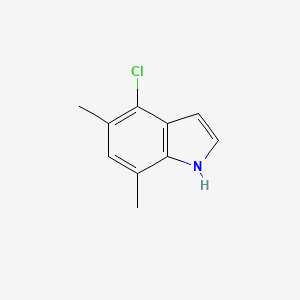
![6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1422626.png)
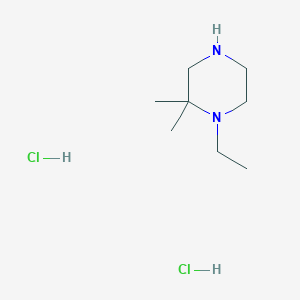
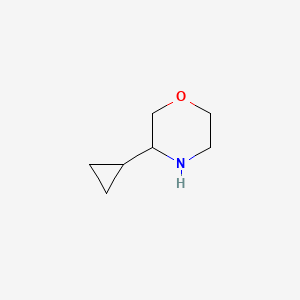
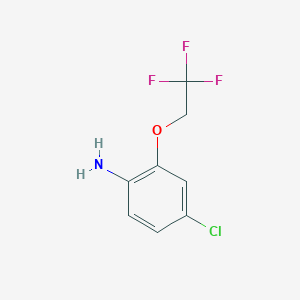
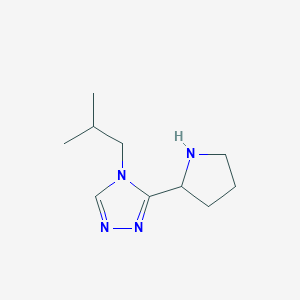
![3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1422635.png)
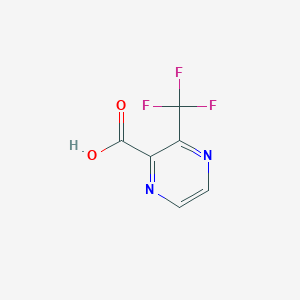
![[3-(Difluoromethyl)phenyl]methanol](/img/structure/B1422637.png)

